An In-Depth Technical Guide to 4-Iodo-3,5-dimethylbenzonitrile: Synthesis, Properties, and Applications in Modern Organic Chemistry
An In-Depth Technical Guide to 4-Iodo-3,5-dimethylbenzonitrile: Synthesis, Properties, and Applications in Modern Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Complex Molecule Synthesis
4-Iodo-3,5-dimethylbenzonitrile is a halogenated aromatic nitrile that has emerged as a crucial intermediate in the synthesis of complex organic molecules, most notably in the pharmaceutical industry. Its structure, featuring a benzonitrile core with an iodine atom positioned between two methyl groups, provides a unique combination of reactivity and steric influence, making it a valuable tool for medicinal chemists and synthetic organic chemists. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of 4-Iodo-3,5-dimethylbenzonitrile, with a focus on its role in the development of therapeutic agents. The primary application of this compound is as a key building block in the synthesis of Eluxadoline, a medication for the treatment of irritable bowel syndrome with diarrhea (IBS-D).[1]
Physicochemical Properties and Molecular Structure
4-Iodo-3,5-dimethylbenzonitrile is typically a light yellow solid with a molecular weight of 257.07 g/mol .[2][3] It is very slightly soluble in water.[3] Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1227311-09-2 | [1][2] |
| Molecular Formula | C₉H₈IN | [2] |
| Molecular Weight | 257.07 g/mol | [1][2] |
| Appearance | Light yellow solid | [3] |
| Melting Point | 147-148 °C | [3] |
| Density | 1.69 g/cm³ | [3] |
| Solubility | Very slightly soluble in water (0.1 g/L at 25 °C) | [3] |
| InChI Key | XDEZDJRLICNWND-UHFFFAOYSA-N | [1] |
The molecular structure of 4-Iodo-3,5-dimethylbenzonitrile is characterized by a benzene ring substituted with a nitrile group, an iodine atom, and two methyl groups. The iodine atom at the 4-position and the methyl groups at the 3- and 5-positions create a sterically hindered environment around the iodo-substituent, which can influence its reactivity in certain chemical transformations.
Caption: Molecular structure of 4-Iodo-3,5-dimethylbenzonitrile.
Synthesis of 4-Iodo-3,5-dimethylbenzonitrile
The synthesis of 4-Iodo-3,5-dimethylbenzonitrile can be achieved through two primary routes, each with its own set of advantages and considerations.
Route 1: From 3,5-Dimethylaniline
This common and reliable method involves a two-step sequence starting from 3,5-dimethylaniline.[1]
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Diazotization and Iodination (Sandmeyer Reaction): 3,5-Dimethylaniline is first converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C). This intermediate is then reacted with an aqueous solution of potassium iodide, which displaces the diazonium group to yield 1-iodo-3,5-dimethylbenzene.[1]
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Cyanation: The resulting 1-iodo-3,5-dimethylbenzene is then subjected to a cyanation reaction to introduce the nitrile group at the 4-position, yielding 4-Iodo-3,5-dimethylbenzonitrile. This transformation leverages the reactivity of the carbon-iodine bond for substitution with a cyanide nucleophile.[1]
Caption: Synthetic pathway from 3,5-Dimethylaniline.
Route 2: Direct Iodination of 3,5-Dimethylbenzonitrile
An alternative, though less common, approach is the direct iodination of 3,5-dimethylbenzonitrile.[1] This method is more atom-economical but may present challenges in controlling regioselectivity. The two methyl groups are ortho, para-directing, which would favor iodination at the C2, C4, or C6 positions. Achieving selective iodination at the desired C4 position would require careful optimization of the iodinating agent and reaction conditions.[1]
Caption: Direct iodination of 3,5-Dimethylbenzonitrile.
Spectroscopic Characterization
The structural elucidation of 4-Iodo-3,5-dimethylbenzonitrile is confirmed through various spectroscopic techniques.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. A singlet in the downfield region would correspond to the two chemically equivalent aromatic protons, and another singlet in the upfield region would represent the six protons of the two equivalent methyl groups.[1]
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¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the unique carbon atoms in the molecule, including the quaternary carbons, the aromatic CH carbons, the methyl carbons, and the nitrile carbon.
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Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the key functional groups. A sharp, strong peak around 2230 cm⁻¹ is indicative of the C≡N stretch of the nitrile group. C-H stretching vibrations for the aromatic and methyl groups would appear in the 3100-2850 cm⁻¹ region, and C=C stretching of the aromatic ring would be observed between 1600-1450 cm⁻¹. The C-I stretching vibration is expected at a lower wavenumber, typically below 600 cm⁻¹.[1]
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 257. Key fragmentation patterns would likely involve the loss of the iodine atom, resulting in a fragment at m/z 130, and the loss of a methyl group, leading to a fragment at m/z 242.[1]
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of 4-Iodo-3,5-dimethylbenzonitrile stems primarily from the reactivity of the carbon-iodine bond. The iodo group is an excellent leaving group, making this compound an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.[1]
Palladium-Catalyzed Cross-Coupling Reactions
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Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling 4-Iodo-3,5-dimethylbenzonitrile with an organoboron compound, such as an arylboronic acid. This is a powerful method for constructing biaryl structures, which are common motifs in pharmaceuticals. The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product.[1]
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Heck Reaction: The Heck reaction involves the coupling of 4-Iodo-3,5-dimethylbenzonitrile with an alkene to form a substituted alkene. This reaction is highly valuable for the synthesis of complex unsaturated molecules.
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Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between 4-Iodo-3,5-dimethylbenzonitrile and a terminal alkyne. The resulting aryl alkynes are versatile intermediates that can be further elaborated.
Caption: Key cross-coupling reactions of 4-Iodo-3,5-dimethylbenzonitrile.
Safety and Handling
4-Iodo-3,5-dimethylbenzonitrile should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
4-Iodo-3,5-dimethylbenzonitrile is a synthetically valuable compound with a well-defined set of chemical properties and reactivity. Its utility as a key intermediate in the synthesis of the pharmaceutical agent Eluxadoline underscores its importance in drug discovery and development. The presence of the iodo substituent allows for a wide range of functionalization through modern cross-coupling methodologies, making it a versatile building block for the construction of complex molecular architectures. A thorough understanding of its synthesis, characterization, and reactivity is essential for researchers and scientists working in the fields of organic synthesis and medicinal chemistry.
References
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Alachem Co., Ltd. 1227311-09-2 | 4-Iodo-3,5-dimethylbenzonitrile. [Link]
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Home Sunshine Pharma. 4-Iodo-3,5-dimethyl Benzonitrile CAS 1227311-09-2. [Link]
